molecular formula C18H21N5O2 B6038497 5-[[benzyl(methyl)amino]methyl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-1,2-oxazole-3-carboxamide

5-[[benzyl(methyl)amino]methyl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B6038497
M. Wt: 339.4 g/mol
InChI Key: PBPNCXPGARIHGJ-UHFFFAOYSA-N
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Description

5-[[benzyl(methyl)amino]methyl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an imidazole ring, and a benzyl group

Properties

IUPAC Name

5-[[benzyl(methyl)amino]methyl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-13-9-19-17(21-13)10-20-18(24)16-8-15(25-22-16)12-23(2)11-14-6-4-3-5-7-14/h3-9H,10-12H2,1-2H3,(H,19,21)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPNCXPGARIHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CNC(=O)C2=NOC(=C2)CN(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[benzyl(methyl)amino]methyl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

5-[[benzyl(methyl)amino]methyl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

5-[[benzyl(methyl)amino]methyl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[[benzyl(methyl)amino]methyl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[[benzyl(methyl)amino]methyl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-1,2-oxazole-3-carboxamide lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

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